molecular formula C10H9BrN2O2S B1282992 4-bromo-1-tosyl-1H-pyrazole CAS No. 116228-41-2

4-bromo-1-tosyl-1H-pyrazole

Cat. No.: B1282992
CAS No.: 116228-41-2
M. Wt: 301.16 g/mol
InChI Key: XRKOINRPMVFMFN-UHFFFAOYSA-N
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Description

4-Bromo-1-tosyl-1H-pyrazole is a chemical compound with the molecular formula C10H9BrN2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. The presence of the bromine and tosyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules.

Biochemical Analysis

Biochemical Properties

4-Bromo-1-tosyl-1H-pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with liver alcohol dehydrogenase, where it acts as an inhibitor . This inhibition can affect the metabolism of alcohols in the liver. Additionally, this compound has been shown to inhibit oxidative phosphorylation and calcium uptake in cells . These interactions highlight its potential as a biochemical tool for studying metabolic processes and enzyme functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of liver alcohol dehydrogenase can lead to alterations in the metabolic pathways of alcohols . Furthermore, its impact on oxidative phosphorylation and calcium uptake can disrupt cellular energy production and calcium homeostasis . These effects underscore the importance of this compound in cellular biochemistry research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of liver alcohol dehydrogenase, inhibiting its activity . This inhibition is likely due to the compound’s ability to interact with key amino acid residues in the enzyme’s active site. Additionally, this compound may affect gene expression by modulating transcription factors or other regulatory proteins involved in metabolic pathways . These molecular mechanisms provide insights into how this compound influences biochemical processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effective use in research. The compound is stable under inert atmosphere and room temperature conditions . Over time, its effects on cellular function may change due to potential degradation or interactions with other cellular components. Long-term studies in vitro and in vivo have shown that this compound can maintain its inhibitory effects on liver alcohol dehydrogenase and oxidative phosphorylation . These temporal effects highlight the importance of proper storage and handling of the compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits liver alcohol dehydrogenase without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as disruption of calcium homeostasis and oxidative stress . These dosage-dependent effects are critical for determining the safe and effective use of this compound in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to alcohol metabolism and oxidative phosphorylation. It interacts with liver alcohol dehydrogenase, inhibiting its activity and affecting the conversion of alcohols to aldehydes . Additionally, its inhibition of oxidative phosphorylation can impact the production of ATP and other energy-related metabolites . These interactions with metabolic pathways underscore the compound’s potential as a tool for studying cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported into cells via specific transporters or through passive diffusion Once inside the cell, it can bind to various proteins, affecting its localization and accumulation

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with liver alcohol dehydrogenase suggests that it may localize to the cytoplasm where this enzyme is predominantly found . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-tosyl-1H-pyrazole typically involves the bromination of 1-tosyl-1H-pyrazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-tosyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.

    Coupling Reactions: Palladium catalysts, along with ligands such as triphenylphosphine, are commonly used. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Coupling Reactions: Products include biaryl compounds, alkenes, and alkynes, depending on the specific coupling reaction performed.

Scientific Research Applications

4-Bromo-1-tosyl-1H-pyrazole is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

    Biology: Employed in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Applied in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

4-Bromo-1-tosyl-1H-pyrazole can be compared with other pyrazole derivatives such as:

    4-Bromo-1H-pyrazole: Lacks the tosyl group, making it less versatile in certain synthetic applications.

    1-Tosyl-1H-pyrazole: Lacks the bromine atom, limiting its use in substitution and coupling reactions.

    4-Chloro-1-tosyl-1H-pyrazole: Similar to this compound but with a chlorine atom instead of bromine, which can affect reactivity and selectivity in chemical reactions.

The uniqueness of this compound lies in the combination of the bromine and tosyl groups, providing a balance of reactivity and stability that is advantageous in various synthetic and research applications.

Properties

IUPAC Name

4-bromo-1-(4-methylphenyl)sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2S/c1-8-2-4-10(5-3-8)16(14,15)13-7-9(11)6-12-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKOINRPMVFMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554844
Record name 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116228-41-2
Record name 4-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116228-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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